

An In-depth Technical Guide to (E)-3-methylhept-2-ene

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Compound of Interest

Compound Name: 3-Methyl-2-heptene

Cat. No.: B1599018

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and potential synthetic methodologies related to (E)-3-methylhept-2-ene. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide leverages information on structurally similar compounds to present representative protocols and data. All quantitative data are summarized for clarity, and key experimental workflows are visualized.

Chemical Structure and Properties

(E)-3-methylhept-2-ene is an unsaturated aliphatic hydrocarbon with the molecular formula C_8H_{16} .^{[1][2][3][4][5][6][7]} The "E" designation in its name refers to the stereochemistry at the carbon-carbon double bond, indicating that the higher priority groups on each carbon of the double bond are on opposite sides.

Table 1: General and Physicochemical Properties of (E)-3-methylhept-2-ene

Property	Value	Reference
IUPAC Name	(E)-3-methylhept-2-ene	[1][6]
Molecular Formula	C ₈ H ₁₆	[1][2][3][4][5][6][7]
Molecular Weight	112.21 g/mol	[1][2][8]
CAS Number	22768-20-3	[2][5][7][8]
SMILES	<chem>CCCC/C(=C/C)/C</chem>	[1][6]
InChIKey	OFKLSPUVNMOIJB-VMPITWQZSA-N	[1][2][5][7]
Boiling Point	Not explicitly available; predicted to be similar to related isomers.	
Density	Not explicitly available.	
Appearance	Colorless liquid (expected).	

Table 2: Computed Properties of (E)-3-methylhept-2-ene

Property	Value	Unit	Source
XLogP3	3.8	PubChem	
Hydrogen Bond Donor Count	0	PubChem	
Hydrogen Bond Acceptor Count	0	PubChem	
Rotatable Bond Count	3	PubChem	
Exact Mass	112.125201 u	PubChem	
Monoisotopic Mass	112.125201 u	PubChem	
Topological Polar Surface Area	0 Å ²	PubChem	
Heavy Atom Count	8	PubChem	

Synthesis of (E)-3-methylhept-2-ene: Experimental Protocols

While specific literature detailing the synthesis of (E)-3-methylhept-2-ene is scarce, a plausible and effective method for its preparation is the Wittig reaction, which is known for its reliability in forming carbon-carbon double bonds.^{[9][10]} The following protocol is a representative example based on the synthesis of similar alkenes.^[1]

2.1. Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or a ketone.^{[9][10]} For the synthesis of (E)-3-methylhept-2-ene, the reaction would proceed between a suitable phosphonium ylide and a ketone. Stabilized ylides generally favor the formation of (E)-alkenes.^[10]

2.1.1. Materials

- Ethyltriphenylphosphonium bromide

- n-Butyllithium (n-BuLi) in hexanes
- 2-Pentanone
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

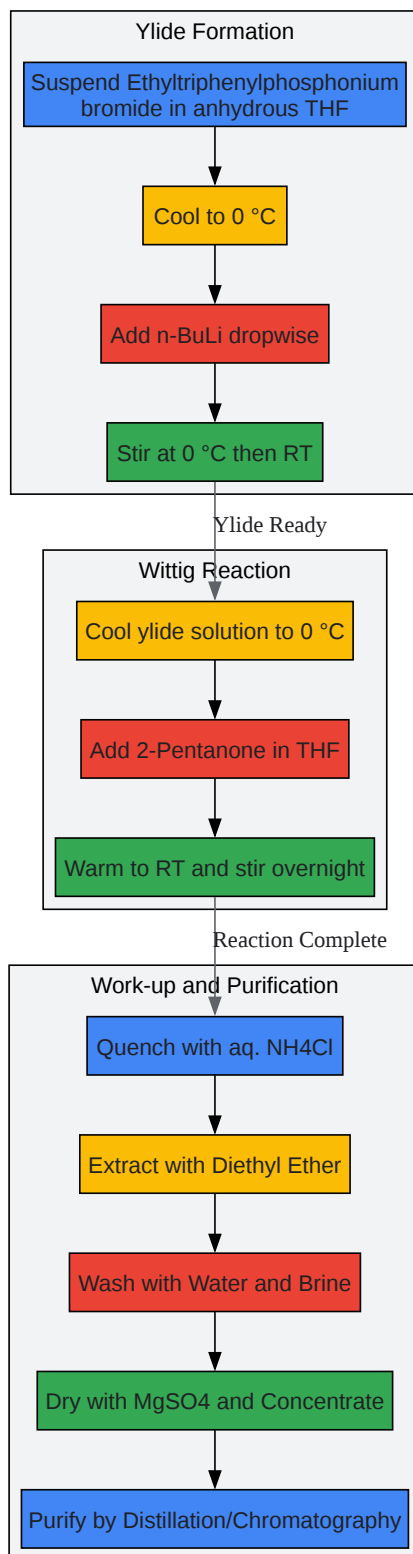
2.1.2. Experimental Procedure

- Preparation of the Phosphorus Ylide:
 - In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of the ylide is indicated by a color change to deep red or orange.
 - Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
- Reaction with Ketone:
 - Cool the ylide solution back to 0 °C.
 - In a separate flask, dissolve 2-pentanone (1.0 equivalent) in anhydrous THF.
 - Add the 2-pentanone solution dropwise to the ylide solution.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up and Purification:

- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by fractional distillation or column chromatography to yield (E)-3-methylhept-2-ene.

2.2. Synthesis Workflow Diagram

Workflow for the Synthesis of (E)-3-methylhept-2-ene via Wittig Reaction

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Synthesis of (E)-3-methylhept-2-ene via Wittig Reaction.

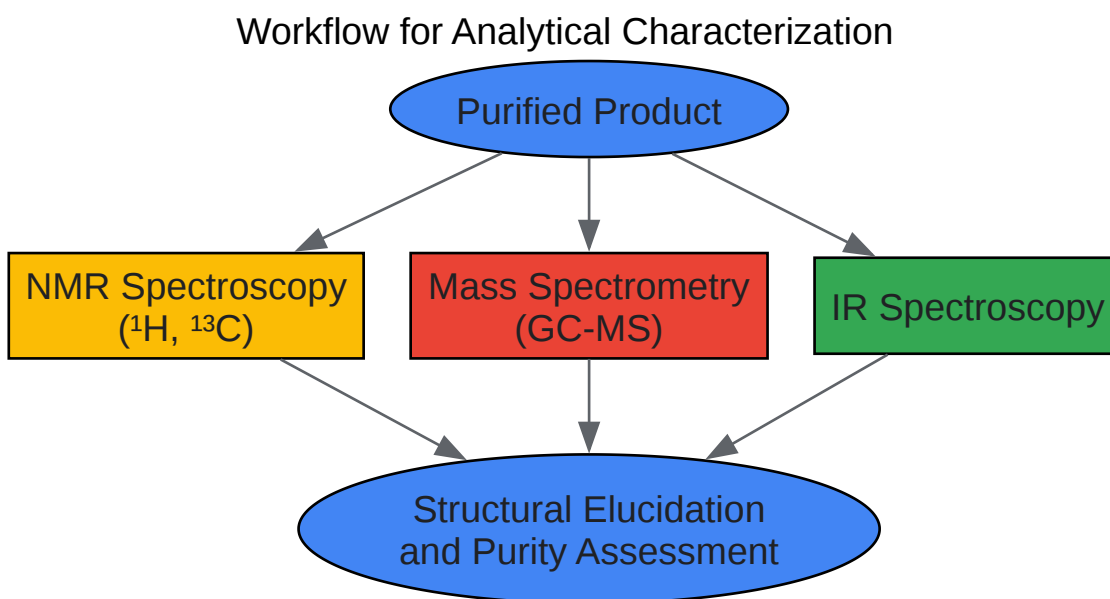
Spectroscopic Data

Detailed experimental spectroscopic data for (E)-3-methylhept-2-ene is not widely available. However, data can be predicted based on its structure and comparison with similar compounds.

Table 3: Predicted Spectroscopic Data for (E)-3-methylhept-2-ene

Technique	Predicted Data
^1H NMR	Complex spectrum with signals for methyl, ethyl, and butyl groups. The vinylic proton is expected to appear as a quartet.
^{13}C NMR	Expected to show 8 distinct signals corresponding to the 8 carbon atoms.
IR Spectroscopy	A characteristic C=C stretching vibration is expected around $1670\text{-}1640\text{ cm}^{-1}$.
Mass Spectrometry	The molecular ion peak (M^+) is expected at $m/z = 112$. The fragmentation pattern would be characteristic of a branched alkene.

3.1. Analytical Characterization Workflow



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Workflow for Analytical Characterization of (E)-3-methylhept-2-ene.

Reactivity and Potential Transformations

The chemical reactivity of (E)-3-methylhept-2-ene is primarily centered around its carbon-carbon double bond, which is susceptible to electrophilic addition reactions.^{[11][12]}

4.1. Electrophilic Addition Reactions

- Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule, with the halogen adding to the more substituted carbon (C-3).^[11]
- Hydration: Acid-catalyzed addition of water would likely yield a tertiary alcohol.^[11]
- Halogenation: Addition of halogens (e.g., Br₂, Cl₂) would result in a vicinal dihalide.^[11]

4.2. Oxidation Reactions

- Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would form an epoxide.^[11]
- Ozonolysis: Cleavage of the double bond with ozone, followed by an appropriate workup, would yield a ketone and an aldehyde.^[13]

Biological Activity and Signaling Pathways

A comprehensive search of available scientific literature and databases reveals no specific experimental data on the biological activity or involvement in any signaling pathways for (E)-3-methylhept-2-ene or its close structural analogs.[8] Research in chemical ecology has indicated that some branched alkenes may act as insect pheromones, but this is highly structure-dependent.[8] The lack of functional groups that typically confer biological activity suggests that (E)-3-methylhept-2-ene is unlikely to have significant pharmacological effects without further modification.

Safety Information

(E)-3-methylhept-2-ene is classified as a flammable liquid and an aspiration hazard.[1][6]

Table 4: GHS Hazard Classification

Hazard Class	Hazard Statement
Flammable liquids (Category 2)	H225: Highly flammable liquid and vapor.
Aspiration hazard (Category 1)	H304: May be fatal if swallowed and enters airways.

Precautionary Statements: P210, P233, P240, P241, P242, P243, P280, P301+P310, P303+P361+P353, P331, P370+P378, P403+P235, P405, P501.[1][6]

Users should handle this compound in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment.

Conclusion

(E)-3-methylhept-2-ene is a simple branched alkene with well-defined chemical properties. While specific experimental protocols for its synthesis and detailed characterization are not readily available in the public domain, established methods such as the Wittig reaction provide a reliable synthetic route. Its reactivity is characteristic of alkenes, offering potential for further functionalization. Currently, there is no evidence to suggest any significant biological activity or involvement in signaling pathways. This guide provides a foundational understanding for

researchers and professionals working with this or structurally related compounds. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (E)-3-methylhept-2-ene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1599018#e-3-methylhept-2-ene-structure]

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